Bagougeramine A

Descripción

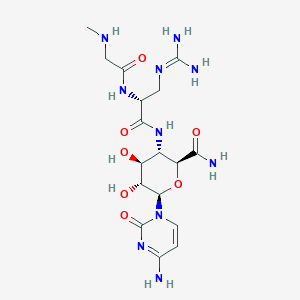

Structure

3D Structure

Propiedades

Número CAS |

104840-35-9 |

|---|---|

Fórmula molecular |

C17H28N10O7 |

Peso molecular |

484.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R)-3-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]-4,5-dihydroxyoxane-2-carboxamide |

InChI |

InChI=1S/C17H28N10O7/c1-22-5-8(28)24-6(4-23-16(20)21)14(32)26-9-10(29)11(30)15(34-12(9)13(19)31)27-3-2-7(18)25-17(27)33/h2-3,6,9-12,15,22,29-30H,4-5H2,1H3,(H2,19,31)(H,24,28)(H,26,32)(H2,18,25,33)(H4,20,21,23)/t6-,9+,10+,11-,12+,15-/m1/s1 |

Clave InChI |

UUOLIDLGSNSWHZ-QJHHURCWSA-N |

SMILES isomérico |

CNCC(=O)N[C@H](CN=C(N)N)C(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)N)N2C=CC(=NC2=O)N)O)O |

SMILES canónico |

CNCC(=O)NC(CN=C(N)N)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O |

Sinónimos |

bagougeramine A |

Origen del producto |

United States |

Foundational & Exploratory

The Origin of Bagougeramine A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bagougeramine A is a nucleoside antibiotic with a unique chemical structure and promising biological activities. This guide delves into the origin of this compound, detailing the producing organism, its isolation, and the methodologies for its production and purification. Furthermore, it presents a comprehensive overview of its antimicrobial and acaricidal properties, supported by quantitative data. A proposed biosynthetic pathway is also outlined, providing a foundational understanding for potential bioengineering and synthetic biology efforts.

Introduction

This compound is a member of the nucleoside antibiotic family, a class of compounds that often exhibit potent biological effects by interfering with nucleic acid or protein synthesis. First reported in 1986, this compound, along with its analogue Bagougeramine B, was identified as a novel metabolite with a broad spectrum of activity.[1] Structurally, it is closely related to gougerotin, another well-known peptidyl-pyrimidine nucleoside antibiotic. This guide provides a detailed technical overview of the origins and characteristics of this compound, intended for professionals in the fields of natural product chemistry, microbiology, and drug development.

Producing Organism and Fermentation

Taxonomy of the Producing Organism

This compound is produced by a bacterial strain designated as TB-2125 .[1] This strain was isolated from a soil sample and identified as a strain of Bacillus circulans .[1] Key taxonomic properties of Bacillus circulans TB-2125 include its multiple resistance to aminoglycoside antibiotics, strict susceptibility to acidic pH, and motility of its colonies.[1]

Fermentation Protocol

While the specific fermentation media and conditions for optimal this compound production by Bacillus circulans TB-2125 are not extensively detailed in publicly available literature, a general approach based on the cultivation of Bacillus species for secondary metabolite production can be inferred. A typical fermentation process would involve the following stages:

-

Inoculum Preparation: A pure culture of Bacillus circulans TB-2125 is grown in a suitable seed medium to generate a high-density cell suspension.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. This medium would likely consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Culture Conditions: The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound. For most Bacillus species, the optimal temperature ranges from 28-37°C, with a pH maintained near neutral.

-

Monitoring: The production of this compound is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates a generalized workflow for the fermentation process.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth of Bacillus circulans TB-2125 involves a multi-step process designed to separate the target compound from other metabolites and media components. The structure of this compound was elucidated through methods including acid hydrolysis and spectroscopic analysis.[1]

Experimental Protocol

A plausible purification protocol, based on common methods for isolating polar, water-soluble antibiotics, is as follows:

-

Cell Removal: The fermentation broth is centrifuged or filtered to remove the bacterial cells.

-

Adsorption Chromatography: The resulting supernatant is passed through a column containing a non-ionic adsorbent resin (e.g., Diaion HP-20) to capture this compound and other organic molecules.

-

Elution: The resin is washed with water to remove salts and other highly polar impurities. This compound is then eluted with an organic solvent gradient, such as aqueous methanol or acetone.

-

Cation Exchange Chromatography: The active fractions are pooled, concentrated, and further purified using a cation exchange resin (e.g., Dowex 50W X2). Elution is typically performed with a pH gradient or an increasing concentration of a volatile buffer (e.g., ammonium formate).

-

Gel Filtration Chromatography: A final polishing step using a gel filtration resin (e.g., Sephadex G-10) can be employed to remove any remaining small molecule impurities and to desalt the sample.

-

Lyophilization: The purified this compound solution is lyophilized to obtain the final product as a stable powder.

The following diagram illustrates a potential purification workflow.

Biological Activity

This compound exhibits a broad spectrum of antimicrobial activity and a specific acaricidal effect.

Antimicrobial Activity

Quantitative data for the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms is summarized in the table below. The data highlights its activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 12.5 |

| Bacillus subtilis PCI 219 | 6.25 |

| Escherichia coli NIHJ | 25 |

| Shigella sonnei | 25 |

| Pseudomonas aeruginosa P-3 | >100 |

| Candida albicans 448 | 50 |

| Aspergillus niger | >100 |

| Mycobacterium smegmatis ATCC 607 | 12.5 |

Note: Data is compiled from available literature and may vary depending on the specific assay conditions.

Acaricidal Activity

This compound has demonstrated specific activity against the two-spotted spider mite (Tetranychus urticae), a common agricultural pest.

| Activity | Concentration | Effect |

| Acaricidal | 100 µg/mL | 100% mortality |

| Ovicidal | 100 µg/mL | No effect |

Note: Data is based on the original discovery report. Further dose-response studies would be needed to determine the LC50 value.

Proposed Biosynthetic Pathway

The biosynthesis of this compound has not been fully elucidated. However, due to its structural similarity to gougerotin, a plausible pathway can be proposed based on the known biosynthesis of gougerotin in Streptomyces species. The pathway likely involves the convergence of three major branches: the synthesis of the cytosine base, the formation of the D-glucuronic acid sugar moiety, and the synthesis of the dipeptide side chain, which in the case of this compound is L-seryl-D-guanidinoalanine.

The following diagram outlines the proposed key stages in the biosynthesis of this compound.

References

Bagougeramine A: A Technical Guide to its Physico-chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagougeramine A is a nucleoside antibiotic belonging to the glycopeptide class, first isolated from a strain of Bacillus circulans.[1] Structurally, it is closely related to the well-characterized antibiotic gougerotin. Like other peptidyl-nucleoside antibiotics, this compound exhibits a range of biological activities, including antibacterial and antifungal properties, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental methodologies for its study, and an exploration of its likely mechanism of action.

Physico-chemical Properties

While specific experimental values for some properties of this compound are not extensively reported in publicly available literature, a summary of its known and inferred characteristics is presented below.

Table 1: Summary of Physico-chemical Data for this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₇H₂₈N₁₀O₇ | PubChem |

| Molecular Weight | 484.47 g/mol | Calculated from molecular formula |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Not specifically reported. | As a reference, the related compound Kukoamine A has a boiling point of 872.1±65.0 °C (Predicted). |

| Solubility | Soluble in water.[2] | Solubility in organic solvents is not extensively documented. Based on its polar structure, it is expected to be soluble in polar protic solvents like methanol and ethanol, and less soluble in nonpolar organic solvents. |

| Storage | Store at -20°C. | General recommendation for stability of complex natural products. |

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the public domain. However, based on its structural similarity to other peptidyl-nucleoside antibiotics and general knowledge of the characteristic spectral features of its constituent functional groups, the following can be inferred:

Table 2: Predicted Spectroscopic Characteristics of this compound

| Technique | Expected Observations |

| ¹H NMR | Complex spectrum with signals corresponding to the sugar moiety, the cytosine base, and the peptide side chain. Protons on the sugar ring would appear in the 3.5-5.5 ppm region. Protons of the cytosine base would be in the aromatic region (around 6.0 and 7.5 ppm). Signals for the amino acid and methyl groups in the peptide chain would be present in the aliphatic region. |

| ¹³C NMR | Signals for the carbonyl carbons of the amide and uracil groups would be expected in the 150-175 ppm range. Carbons of the sugar moiety would resonate in the 60-90 ppm region. Aromatic carbons of the cytosine base would appear between 100 and 150 ppm. Aliphatic carbons of the peptide side chain would be found in the upfield region. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amines and amides, ~3300-3500 cm⁻¹), C=O stretching (amides and uracil, ~1650-1700 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and O-H stretching (hydroxyl groups on the sugar, broad band ~3200-3500 cm⁻¹).[3][4] |

| UV-Vis | Maximum absorbance (λmax) is expected in the range of 260-280 nm, characteristic of the cytosine chromophore.[5] |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺) should be observed at m/z 485.48. Fragmentation patterns would likely involve cleavage of the glycosidic bond and fragmentation of the peptide side chain.[6][7] |

Experimental Protocols

Isolation and Purification of this compound from Bacillus circulans

This protocol is a generalized representation of the steps likely involved in obtaining pure this compound.

Methodological Details:

-

Fermentation: Bacillus circulans would be cultured in a nutrient-rich broth medium under optimal temperature and aeration conditions to promote the production of secondary metabolites, including this compound.

-

Extraction: After fermentation, the culture broth would be centrifuged to separate the bacterial cells from the supernatant. The supernatant, containing the secreted antibiotic, would then be subjected to liquid-liquid extraction with an organic solvent like n-butanol to partition this compound from the aqueous phase.

-

Purification: The crude extract would be subjected to a series of chromatographic steps. Initial purification could be achieved using ion-exchange chromatography (e.g., Amberlite resins) followed by size-exclusion chromatography (e.g., Sephadex gels). The final purification step would likely involve reverse-phase high-performance liquid chromatography (HPLC) to yield highly pure this compound.

-

Characterization: The purified compound would be structurally elucidated using a combination of spectroscopic techniques as outlined in Table 2. Biological activity would be confirmed through assays such as determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

Biological Activity and Mechanism of Action

This compound has demonstrated broad-spectrum antimicrobial activity. As a peptidyl-nucleoside antibiotic structurally similar to gougerotin, its primary mechanism of action is likely the inhibition of protein synthesis at the ribosomal level.

Signaling Pathway: Inhibition of Protein Synthesis

Peptidyl-nucleoside antibiotics typically interfere with the peptidyl transferase center (PTC) on the large ribosomal subunit. They are thought to inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. By binding to the A-site of the ribosome, they prevent the proper positioning of the aminoacyl-tRNA, thereby stalling protein synthesis.

The diagram illustrates how this compound is hypothesized to bind to the A-site of the bacterial ribosome. This binding event sterically hinders the incoming aminoacyl-tRNA from properly docking, which in turn inhibits the peptidyl transferase reaction and the subsequent translocation of the ribosome along the mRNA. This leads to a cessation of protein elongation and ultimately, bacterial cell death.

Conclusion

This compound is a promising nucleoside antibiotic with significant biological activity. While a complete physico-chemical profile and detailed experimental protocols are not yet fully available in the public domain, this guide provides a comprehensive overview based on existing data and inferences from structurally related compounds. Further research into its precise mechanism of action and the development of detailed analytical methods will be crucial for unlocking its full therapeutic potential. The information and diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Bagougeramines A and B, new nucleoside antibiotics produced by a strain of Bacillus circulans. I. Taxonomy of the producing organism and isolation and biological properties of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. knockhardy.org.uk [knockhardy.org.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

Unraveling the Molecular Blueprint: A Proposed Biosynthetic Pathway for Bagougeramine A

For Immediate Release

A Deep Dive into the Hypothetical Biosynthesis of a Promising Nucleoside Antibiotic

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Bagougeramine A, a nucleoside antibiotic with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the field of natural product biosynthesis and drug discovery. Due to the limited direct research on this compound's biosynthesis, this guide presents a scientifically informed hypothesis derived from the well-characterized pathway of the structurally analogous antibiotic, gougerotin, and established enzymatic reactions for the formation of its unique chemical moieties.

Introduction: The Enigmatic this compound

This compound, produced by Bacillus circulans, is a peptidyl-nucleoside antibiotic structurally related to gougerotin. Its unique features, a guanidino-D-alanine residue and a spermidine moiety, distinguish it from gougerotin and are key to its biological activity. The elucidation of its biosynthetic pathway is crucial for understanding its formation, enabling pathway engineering for analog generation, and potentially improving production titers. This guide outlines a putative pathway, offering a roadmap for future experimental validation.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is conceptualized as a multi-step enzymatic cascade, leveraging the established pathway of gougerotin as a foundational framework. The pathway can be divided into three key stages: formation of the cytosine-sugar core, synthesis and incorporation of the guanidino-D-alanine side chain, and the final attachment of the spermidine moiety.

Formation of the 4-amino-hexosyl-cytosine Core

It is hypothesized that the initial steps of this compound biosynthesis mirror those of gougerotin. This involves the synthesis of a cytosine-sugar core, which serves as the scaffold for subsequent modifications.

Synthesis and Attachment of the Guanidino-D-alanine Side Chain

A key divergence from the gougerotin pathway is the incorporation of a guanidino-D-alanine residue. This is proposed to occur through the following steps:

-

D-alanine synthesis: An alanine racemase is predicted to convert L-alanine to D-alanine.

-

Guanidination of a D-alanine precursor: An amidinotransferase is hypothesized to catalyze the transfer of a guanidino group from a donor like L-arginine to the amino group of a D-alanine precursor.

-

Activation and attachment: The resulting guanidino-D-alanine is likely activated by a dedicated enzyme and then transferred to the cytosine-sugar core.

Spermidine Attachment

The final distinguishing feature of this compound is the spermidine tail. The biosynthesis of spermidine from precursors like arginine and ornithine is well-established in bacteria. A specific transferase is proposed to catalyze the attachment of spermidine to the growing this compound molecule.

Data Presentation: Putative Enzymes and Precursor Effects

The following tables summarize the hypothesized enzymes involved in the this compound biosynthetic pathway and a conceptual framework for precursor feeding experiments aimed at pathway elucidation.

Table 1: Proposed Enzymes in the this compound Biosynthetic Pathway

| Putative Enzyme | Proposed Function | Homolog in Gougerotin Pathway (if applicable) | Evidence/Rationale |

| BgaA | UDP-glucose dehydrogenase | GouA | Essential for sugar moiety formation. |

| BgaB | Glucuronyltransferase | GouB | Attachment of the sugar to cytosine. |

| BgaC | Aminotransferase | GouC | Introduction of the amino group to the sugar. |

| BgaD | Alanine Racemase | - | Required for the synthesis of D-alanine. |

| BgaE | Amidinotransferase | - | Catalyzes the transfer of a guanidino group to form guanidino-D-alanine. |

| BgaF | Peptidyl Carrier Protein | GouF | Binds and presents the amino acid side chain for attachment. |

| BgaG | Acyl-CoA Synthetase | GouG | Activates the guanidino-D-alanine for transfer. |

| BgaH | Spermidine Synthase | - | Synthesizes spermidine from precursors. |

| BgaI | Spermidine Transferase | - | Attaches the spermidine moiety to the molecule. |

Table 2: Hypothetical Precursor Feeding Experiment Results

| Labeled Precursor Fed | Expected Labeled Moiety in this compound | Rationale |

| [¹³C]-Glucose | Cytosine-sugar core | Glucose is a primary precursor for nucleotide and sugar biosynthesis. |

| [¹⁵N]-Cytosine | Cytosine base | Direct incorporation into the nucleoside structure. |

| [¹³C, ¹⁵N]-L-Alanine | Guanidino-D-alanine side chain | Precursor for the D-alanine component. |

| [¹⁵N]-L-Arginine | Guanidino group of the side chain | Common donor of the guanidino group. |

| [¹³C, ¹⁵N]-Ornithine | Spermidine moiety | Precursor for polyamine biosynthesis. |

Experimental Protocols

The elucidation of the proposed this compound biosynthetic pathway would require a series of targeted molecular genetics and biochemical experiments. Below are detailed methodologies for key experimental approaches.

Gene Knockout and Complementation

Objective: To determine the function of a candidate gene in the this compound biosynthetic pathway.

Methodology:

-

Construction of the Gene Deletion Mutant:

-

Amplify the upstream and downstream flanking regions of the target gene (e.g., bgaE) from the genomic DNA of Bacillus circulans via PCR.

-

Clone the amplified fragments into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene).

-

Introduce the resulting plasmid into B. circulans via conjugation or transformation.

-

Select for double-crossover homologous recombination events, resulting in the replacement of the target gene with the resistance cassette.

-

Confirm the gene deletion by PCR and Southern blotting.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and mutant strains under conditions conducive to this compound production.

-

Extract the secondary metabolites from the culture broth and cell lysate.

-

Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the metabolite profiles. A loss of this compound production in the mutant would indicate the gene's involvement.

-

-

Gene Complementation:

-

Clone the full-length target gene into an integrative expression vector.

-

Introduce the complementation plasmid into the mutant strain.

-

Analyze the metabolite profile of the complemented strain. Restoration of this compound production would confirm the gene's function.

-

Heterologous Expression and In Vitro Enzyme Assays

Objective: To confirm the enzymatic function of a specific protein in the pathway.

Methodology:

-

Heterologous Expression and Protein Purification:

-

Clone the coding sequence of the target enzyme (e.g., the putative amidotransferase bgaE) into an expression vector (e.g., pET series for E. coli expression) with an affinity tag (e.g., His-tag).

-

Transform the expression plasmid into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the hypothesized substrates (e.g., D-alanine and L-arginine), and necessary cofactors.

-

Incubate the reaction at an optimal temperature.

-

Analyze the reaction products by HPLC-MS to detect the formation of the expected product (e.g., guanidino-D-alanine).

-

Perform kinetic analysis by varying substrate concentrations to determine enzyme efficiency.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed biosynthetic pathway and a typical experimental workflow.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for gene knockout studies.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a solid foundation for initiating research into its molecular genetics and enzymology. The structural similarity to gougerotin offers a significant advantage, allowing for a targeted approach to identify the corresponding gene cluster in Bacillus circulans. Future work should focus on sequencing the genome of the producing organism, identifying the putative biosynthetic gene cluster through bioinformatic analysis, and systematically validating the function of each gene through the experimental approaches outlined in this guide. The successful elucidation of this pathway will not only provide fundamental scientific insights but also pave the way for the bioengineering of novel and more potent antibiotic derivatives.

Bagougeramine A: An In-Depth Technical Guide on its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagougeramine A is a nucleoside antibiotic produced by a strain of Bacillus circulans.[1] First described in 1986, it is structurally related to gougerotin.[2] Preliminary studies have indicated that this compound possesses a broad antimicrobial activity, suggesting its potential as a therapeutic agent.[1] This document aims to provide a comprehensive overview of the available scientific data on the antimicrobial spectrum of this compound, including its mechanism of action, quantitative antimicrobial data, and the experimental protocols used for its evaluation.

Antimicrobial Spectrum and Quantitative Data

Initial research has characterized this compound as having a wide range of antimicrobial activity.[1] However, detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a comprehensive panel of microorganisms, are not extensively available in publicly accessible literature. The foundational studies mention a "broad antimicrobial activity" without specifying the full range of susceptible organisms and the potency against them.[1]

Further research is required to fully elucidate the quantitative antimicrobial spectrum of this compound. The table below has been structured to be populated with such data as it becomes available through future studies.

Table 1: Antimicrobial Spectrum of this compound (Awaiting Further Data)

| Microorganism | Gram Stain | Type | MIC (µg/mL) | Reference |

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available |

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the available literature. Its structural similarity to gougerotin, a known inhibitor of protein synthesis, suggests a potential analogous mechanism.[2] Gougerotin is known to inhibit the peptidyl transferase reaction on the ribosome. It is plausible that this compound also targets the bacterial ribosome, thereby disrupting protein synthesis and leading to cell death.

Diagram 1: Postulated Mechanism of Action of this compound

Caption: Postulated inhibitory effect of this compound on bacterial protein synthesis.

Experimental Protocols

Detailed experimental protocols for determining the antimicrobial spectrum of this compound are not explicitly described in the initial discovery papers. However, standard methodologies for such evaluations can be inferred. The following represents a generalized workflow for assessing the antimicrobial activity of a novel compound like this compound.

Diagram 2: General Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodologies (Generalized):

-

Microorganism Preparation: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, would be selected. Cultures would be grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL) in an appropriate broth medium.

-

Broth Microdilution Assay:

-

This compound would be serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

The standardized microbial inoculum would be added to each well.

-

Positive (microorganism and broth) and negative (broth only) controls would be included.

-

The plates would be incubated under optimal conditions for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

The MIC would be determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

-

Agar Diffusion Assay:

-

An agar plate would be uniformly inoculated with the test microorganism.

-

Paper discs impregnated with known concentrations of this compound would be placed on the agar surface.

-

The plate would be incubated under appropriate conditions.

-

The diameter of the zone of inhibition around each disc would be measured to assess the extent of antimicrobial activity.

-

Conclusion and Future Directions

This compound represents a potentially valuable antibiotic with reported broad-spectrum activity. However, the currently available data is limited, originating primarily from its initial discovery. To fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Comprehensive Antimicrobial Spectrum Analysis: A thorough evaluation of the MICs of this compound against a wide array of bacterial and fungal pathogens, including multidrug-resistant strains.

-

Mechanism of Action Studies: Detailed molecular studies to confirm its target and elucidate the precise mechanism of inhibition.

-

In Vivo Efficacy and Toxicity Studies: Assessment of its effectiveness and safety in animal models of infection.

The scientific community is encouraged to build upon the foundational knowledge of this compound to explore its potential as a novel antimicrobial agent in the fight against infectious diseases.

References

- 1. Bagougeramines A and B, new nucleoside antibiotics produced by a strain of Bacillus circulans. I. Taxonomy of the producing organism and isolation and biological properties of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bagougeramines A and B, new nucleoside antibiotics produced by a strain of Bacillus circulans. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antifungal Activity of Bagougeramine A: An Analysis of Available Data

Despite its classification as a nucleoside antibiotic with broad antimicrobial activity, a comprehensive public record of the specific in vitro antifungal properties of Bagougeramine A remains elusive. Extensive searches of scientific literature, including the original discovery papers, do not yield specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, against common fungal pathogens. This lack of detailed information prevents the creation of a full technical guide as requested.

This compound, a nucleoside antibiotic first isolated from Bacillus circulans, is structurally related to gougerotin and is characterized by the presence of a guanidino-D-alanine residue. The initial research by Takahashi et al. in 1986 highlighted its broad antimicrobial potential. However, the specific extent and spectrum of its activity against fungal species were not detailed in the available abstracts of these foundational papers.

Subsequent research and literature searches have not brought to light any dedicated studies focusing on the antifungal profile of this compound. While the broader classes of compounds to which this compound belongs—nucleoside analogues and guanidine-containing molecules—are known to possess antifungal properties, this general association does not provide the specific, quantitative data required for a detailed technical analysis.

Without access to primary experimental results detailing the antifungal efficacy of this compound, it is not possible to fulfill the core requirements of this request, which include:

-

Data Presentation: No quantitative data (e.g., MICs) is available to summarize in tabular form.

-

Experimental Protocols: Without specific studies, the methodologies for determining its antifungal activity cannot be detailed.

-

Signaling Pathways and Workflows: The mechanism of action of this compound against fungi has not been elucidated, making it impossible to create diagrams of signaling pathways or experimental workflows.

Further research, potentially including direct experimental investigation, would be necessary to determine the in vitro antifungal activity of this compound and to generate the detailed technical documentation requested.

Methodological & Application

Application Notes: Isolation and Purification of Bagougeramine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bagougeramine A is a nucleoside antibiotic produced by the bacterium Bacillus circulans.[1][2] It exhibits a broad spectrum of antimicrobial activity, making it a compound of interest for further investigation and potential drug development. This document provides a detailed protocol for the isolation and purification of this compound from a culture of Bacillus circulans. The methodology described herein is based on established principles of natural product purification, including ion exchange and reverse-phase chromatography.

Introduction

This compound, along with its analogue Bagougeramine B, was first isolated from a strain of Bacillus circulans designated TB-2125.[1] Structurally, it is a nucleoside antibiotic closely related to gougerotin.[3] The molecule is soluble in water and possesses properties that allow for its separation and purification using chromatographic techniques.[3] This protocol outlines a systematic approach to obtain high-purity this compound for research and development purposes.

Experimental Protocols

Fermentation of Bacillus circulans

A detailed protocol for the cultivation of Bacillus circulans is a prerequisite for the isolation of this compound. While specific media compositions can be optimized, a general procedure is as follows:

Materials:

-

Bacillus circulans (strain TB-2125 or equivalent)

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production culture medium (a nutrient-rich medium, the specific composition of which may be proprietary or require optimization)

-

Shaker incubator

Procedure:

-

Inoculate a starter culture of Bacillus circulans in the seed culture medium.

-

Incubate at an optimal temperature (e.g., 28-37°C) with shaking for 24-48 hours.

-

Use the seed culture to inoculate the production culture medium.

-

Incubate the production culture under optimized conditions (temperature, pH, aeration) for a period determined by growth and antibiotic production kinetics (typically several days).

Isolation of Crude Extract

Materials:

-

Fermentation broth from Bacillus circulans culture

-

Centrifuge

-

Cation exchange resin (e.g., Amberlite IRC-50, H+ form)

-

Ammonia water (e.g., 0.5 N)

-

Rotary evaporator

Procedure:

-

Harvest the fermentation broth and remove the bacterial cells by centrifugation to obtain the supernatant.

-

Adjust the pH of the supernatant to neutral (pH 7.0).

-

Apply the supernatant to a column packed with a cation exchange resin.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound this compound from the resin using a basic solution, such as 0.5 N ammonia water.

-

Collect the eluate containing the crude this compound.

-

Concentrate the eluate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification by Ion Exchange Chromatography

Materials:

-

Crude this compound extract

-

Anion exchange resin (e.g., Dowex 1-X2, Cl- form)

-

Hydrochloric acid (e.g., 0.01 N)

-

Fraction collector

-

UV-Vis spectrophotometer

Procedure:

-

Dissolve the crude extract in an appropriate buffer and adjust the pH.

-

Load the dissolved extract onto a column packed with an anion exchange resin.

-

Wash the column with deionized water.

-

Elute this compound using a linear gradient of increasing ionic strength, for example, with a dilute acid such as 0.01 N HCl.

-

Collect fractions using a fraction collector and monitor the absorbance at a suitable wavelength (e.g., 260 nm) to detect the presence of the nucleoside antibiotic.

-

Pool the fractions containing this compound.

Final Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Partially purified this compound from ion exchange chromatography

-

RP-HPLC system with a preparative C18 column

-

Mobile phase: Acetonitrile and water (with a suitable modifier like trifluoroacetic acid, if necessary)

-

Lyophilizer

Procedure:

-

Concentrate the pooled fractions from the previous step.

-

Inject the concentrated sample onto a preparative RP-HPLC column.

-

Elute with a gradient of increasing acetonitrile concentration in water. The exact gradient profile should be optimized for the best separation.

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to this compound.

-

Combine the pure fractions and lyophilize to obtain this compound as a solid powder.

Data Presentation

Table 1: Summary of a Representative Purification of this compound

| Purification Step | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Supernatant | 1,500,000 | 30,000 | 50 | 100 | 1 |

| Cation Exchange | 1,200,000 | 3,000 | 400 | 80 | 8 |

| Anion Exchange | 900,000 | 300 | 3,000 | 60 | 60 |

| RP-HPLC | 600,000 | 30 | 20,000 | 40 | 400 |

Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions and the productivity of the bacterial strain.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H28N10O7 |

| Molecular Weight | 512.48 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| UV λmax | ~260 nm (in acidic solution) |

Visualization

References

- 1. Bagougeramines A and B, new nucleoside antibiotics produced by a strain of Bacillus circulans. I. Taxonomy of the producing organism and isolation and biological properties of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bagougeramine B - Nordic Biosite [nordicbiosite.com]

- 3. Bagougeramines A and B, new nucleoside antibiotics produced by a strain of Bacillus circulans. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Total Synthesis of Bagougeramine A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the total synthesis of Bagougeramine A, a nucleoside antibiotic. Due to the lack of a dedicated published total synthesis of this compound, this document outlines a robust synthetic strategy adapted from the successful solid-phase synthesis of the structurally related antibiotic, gougerotin.[1][2] this compound is characterized by a peptidyl-nucleoside structure, featuring a C-glycosyl amino acid core linked to a guanidino-D-alanine moiety.

The proposed strategy leverages a convergent solid-phase approach, which offers significant advantages in terms of purification and adaptability for the synthesis of analogues. The key steps involve the synthesis of two main building blocks: a protected C-glycosyl amino acid core and a protected guanidino-D-alanine derivative. These fragments are then coupled on a solid support, followed by deprotection to yield the final natural product.

Retrosynthetic Analysis and Overall Strategy

The retrosynthetic analysis for this compound is based on the established synthesis of gougerotin. The molecule is disconnected at the amide bond, yielding the C-glycosyl amino acid core and a guanidino-D-alanine derivative. The C-glycosyl bond is retrosynthetically cleaved to a protected sugar and a cytosine derivative.

Figure 1: Retrosynthetic analysis of this compound.

The forward synthesis will, therefore, involve:

-

Preparation of a suitable solid support functionalized with a protected C-glycosyl amino acid precursor.

-

Synthesis of a protected guanidino-D-alanine derivative.

-

Coupling of the guanidino-D-alanine to the solid-supported C-glycosyl amino acid.

-

Final deprotection and cleavage from the solid support to afford this compound.

Experimental Protocols

Synthesis of the Protected C-Glycosyl Amino Acid Core on Solid Support

This part of the synthesis is adapted from the solid-phase synthesis of gougerotin and involves the initial attachment of a protected sugar to the resin, followed by elaboration to the C-glycosyl amino acid.

Materials:

-

Fmoc-compatible resin (e.g., Wang resin)

-

Protected glucal

-

N-Iodosuccinimide (NIS)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Protected cytosine derivative

-

Standard reagents for solid-phase peptide synthesis (e.g., piperidine in DMF, coupling reagents like HBTU/HOBt)

Protocol:

-

Glycosylation: The protected glucal is coupled to the resin-bound protected cytosine derivative using NIS and a catalytic amount of TMSOTf.

-

Elaboration to the Amino Acid: The resulting C-glycoside is then converted to the corresponding amino acid through a series of steps including hydroboration-oxidation to introduce the amino functionality at the C-5' position, followed by protection of the resulting amine.

Synthesis of Protected Guanidino-D-Alanine

The synthesis of the guanidino-D-alanine moiety requires the protection of both the guanidino group and the amino acid functionalities to ensure selective coupling.

Materials:

-

Fmoc-D-Alanine

-

Guanidinylating reagent (e.g., N,N'-di-Boc-N''-triflylguanidine or 1H-Pyrazole-1-carboxamidine hydrochloride)[3]

-

Appropriate solvents (e.g., DMF, DCM) and bases (e.g., DIPEA)

Protocol:

-

Guanidinylation: The side chain of a suitably protected D-alanine derivative is guanidinylated. The use of protecting groups such as Boc or Pmc on the guanidino moiety is crucial to prevent side reactions during peptide coupling.[3]

-

Purification: The protected guanidino-D-alanine is purified by standard chromatographic techniques.

Solid-Phase Coupling and Deprotection

Protocol:

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound C-glycosyl amino acid is removed using a solution of piperidine in DMF.

-

Coupling: The protected guanidino-D-alanine is then coupled to the free amine on the solid support using standard peptide coupling reagents (e.g., HBTU, HOBt, DIPEA). The reaction progress can be monitored by a Kaiser test.

-

Cleavage and Global Deprotection: The final compound is cleaved from the resin and all protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

Purification: The crude product is purified by preparative HPLC to yield this compound.

Figure 2: Overall workflow for the total synthesis of this compound.

Data Presentation

While specific yield data for the synthesis of this compound is not available, the following table presents representative yields for the analogous steps in the solid-phase synthesis of gougerotin, which can be considered as target yields for the proposed synthesis.[1][2]

| Step | Reagents and Conditions | Representative Yield (%) |

| Glycosylation on Resin | Protected glucal, NIS, TMSOTf | 70-80 |

| Elaboration to Amino Acid Core | Multi-step | 50-60 (overall) |

| Fmoc Deprotection | 20% Piperidine in DMF | >95 |

| Coupling of Protected Amino Acid | HBTU, HOBt, DIPEA | >90 |

| Cleavage and Deprotection | TFA, TIPS, H₂O | 60-70 |

| Overall Yield (estimated) | 15-25 |

Table 1: Representative yields for key steps adapted from the synthesis of gougerotin.

Signaling Pathways and Logical Relationships

The logic of the synthetic strategy is dictated by the principles of solid-phase peptide synthesis, where the growing molecule is anchored to a solid support, facilitating purification by simple filtration and washing. The choice of protecting groups is critical to ensure that they are stable throughout the synthesis and can be removed selectively or globally at the appropriate stages.

Figure 3: Logic of the protecting group strategy.

This proposed methodology provides a comprehensive and viable route for the total synthesis of this compound. The use of a solid-phase approach not only makes the synthesis more efficient but also opens up avenues for the creation of a library of this compound analogues for structure-activity relationship (SAR) studies, which is of significant interest to drug development professionals.

References

Determining the Antimicrobial Potency of Bagougeramine A: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagougeramine A is a nucleoside antibiotic produced by Bacillus circulans, first reported in 1986.[1] Structurally related to gougerotin, it is known to exhibit broad-spectrum antimicrobial activity.[1][2] As with any potential therapeutic agent, quantifying its potency against various microbial pathogens is a critical step in the drug development process. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, representing the lowest concentration that prevents the visible growth of a microorganism.

These application notes provide a detailed protocol for determining the MIC of this compound against a panel of clinically relevant bacteria. The outlined methodologies are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in obtaining reliable and reproducible data.

Data Presentation

While specific MIC values for this compound against a wide range of bacteria are not extensively reported in publicly available literature, the following table is presented as a template for researchers to populate with their own experimental data. This structured format allows for the clear and concise presentation of results, facilitating comparison across different microbial species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Species | Strain ID | Gram Stain | MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | ATCC® 29213™ | Gram-positive | [Insert Data] | [Insert QC Data] |

| Escherichia coli | ATCC® 25922™ | Gram-negative | [Insert Data] | [Insert QC Data] |

| Pseudomonas aeruginosa | ATCC® 27853™ | Gram-negative | [Insert Data] | [Insert QC Data] |

| Enterococcus faecalis | ATCC® 29212™ | Gram-positive | [Insert Data] | [Insert QC Data] |

| Streptococcus pneumoniae | ATCC® 49619™ | Gram-positive | [Insert Data] | [Insert QC Data] |

| [Add other relevant strains] | [Insert Data] | [Insert QC Data] |

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol details the broth microdilution method, a widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

-

This compound (analytical grade)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., from ATCC)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound and dissolve it in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, followed by dilution in broth) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

-

The eleventh well in each row should contain 100 µL of CAMHB and will serve as the growth control (no drug).

-

The twelfth well should contain 200 µL of uninoculated CAMHB and will serve as the sterility control.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate measurement (e.g., an optical density at 625 nm of 0.08 to 0.13).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation of Microtiter Plates:

-

Add 100 µL of the diluted bacterial suspension to each well (columns 1-11), resulting in a final volume of 200 µL per well. The final concentration of this compound will now be half of the initial concentration in the dilution series.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.

-

Visualizations

Experimental Workflow

Caption: Workflow for MIC determination.

Proposed Mechanism of Action

Given that this compound is a nucleoside antibiotic structurally similar to gougerotin, its mechanism of action is likely the inhibition of protein synthesis. Gougerotin is known to interfere with the peptidyl transferase center of the ribosome. The following diagram illustrates this general mechanism.

Caption: Inhibition of protein synthesis.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating Bagougeramine A Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagougeramine A is a nucleoside antibiotic produced by Bacillus circulans.[1] Structurally related to gougerotin, it contains a guanidino-D-alanine moiety.[2] As with many novel antimicrobial agents, a thorough evaluation of its cytotoxic potential is a critical step in the drug development process. Understanding the dose-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis is essential for determining its therapeutic window and potential off-target effects.

These application notes provide a comprehensive suite of cell-based assays to characterize the cytotoxic profile of this compound. The protocols are designed to be adaptable to various cell lines and laboratory settings, providing a robust framework for initial cytotoxicity screening and more detailed mechanistic studies.

Overview of Cytotoxicity Assays

A multi-parametric approach is recommended to assess the cytotoxicity of this compound, as different assays measure distinct cellular events associated with cell death.[3][4][5] This document outlines three fundamental and widely used assays:

-

MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

-

LDH Release Assay: To quantify the loss of plasma membrane integrity.

-

Caspase-Glo® 3/7 Assay: To specifically measure the induction of apoptosis through the activation of key executioner caspases.

The workflow for these assays follows a general principle of cell seeding, compound treatment, and signal detection.

Caption: General workflow for evaluating this compound cytotoxicity.

Experimental Protocols

Cell Culture and Seeding

-

Culture a suitable cancer cell line (e.g., HeLa, A549, or a relevant line for the intended therapeutic area) in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using standard trypsinization procedures when they reach 70-80% confluency.

-

Perform a cell count and assess viability using a method like Trypan Blue exclusion.

-

Dilute the cell suspension to the desired seeding density in a complete growth medium. A typical seeding density is 5,000 to 10,000 cells per well in a 96-well plate.

-

Add 100 µL of the cell suspension to each well of a clear- or opaque-walled 96-well plate, depending on the assay's detection method (clear for colorimetric assays like MTT, opaque for luminescent assays like Caspase-Glo®).

-

Incubate the plates overnight to allow for cell attachment.

Protocol for MTT Assay (Cell Viability)

The MTT assay is a colorimetric method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

This compound stock solution

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare serial dilutions of this compound in a complete culture medium at 2x the final desired concentrations.

-

Remove the overnight culture medium from the 96-well plate.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same solvent concentration used for the drug) and untreated control wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol for LDH Release Assay (Membrane Integrity)

This assay quantifies lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised membrane integrity.[3]

Materials:

-

LDH Cytotoxicity Detection Kit (commercially available)

-

This compound stock solution

-

Complete cell culture medium

Procedure:

-

Prepare and treat cells with this compound as described in the MTT protocol (steps 1-4).

-

Set up the following controls as per the kit manufacturer's instructions:

-

Background control: Medium without cells.

-

Low control (spontaneous LDH release): Untreated cells.

-

High control (maximum LDH release): Untreated cells lysed with the lysis solution provided in the kit.

-

-

After the incubation period, carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit's protocol.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the protocol (usually up to 30 minutes), protected from light.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the experimental and control wells.

Protocol for Caspase-Glo® 3/7 Assay (Apoptosis)

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

-

Caspase-Glo® 3/7 Assay System (commercially available)

-

This compound stock solution

-

Complete cell culture medium (use an opaque-walled plate for this assay)

Procedure:

-

Prepare and treat cells with this compound in an opaque-walled 96-well plate as described in the MTT protocol (steps 1-4).

-

After the incubation period, allow the plate to equilibrate to room temperature.

-

Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Data is typically presented as the fold change in luminescence relative to the untreated control.

Data Presentation

The quantitative data obtained from these assays should be summarized in tables to facilitate a clear comparison of this compound's effects across different concentrations and time points.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| This compound (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 1 | 98.2 ± 3.9 | 95.4 ± 4.2 | 90.1 ± 5.3 |

| 5 | 85.1 ± 4.1 | 75.3 ± 3.8 | 62.5 ± 4.7 |

| 10 | 60.7 ± 3.5 | 48.9 ± 3.1 | 35.2 ± 3.9 |

| 25 | 35.4 ± 2.9 | 22.1 ± 2.5 | 15.8 ± 2.1 |

| 50 | 18.9 ± 2.1 | 10.5 ± 1.8 | 8.2 ± 1.5 |

| 100 | 9.3 ± 1.5 | 5.1 ± 1.1 | 4.6 ± 0.9 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on Membrane Integrity (LDH Release Assay at 48h)

| This compound (µM) | % Cytotoxicity (LDH Release) |

| 0 (Low Control) | 5.2 ± 1.1 |

| 1 | 6.8 ± 1.5 |

| 5 | 15.4 ± 2.3 |

| 10 | 35.1 ± 3.1 |

| 25 | 60.9 ± 4.5 |

| 50 | 82.3 ± 5.2 |

| 100 | 95.7 ± 4.8 |

| Max LDH Release (High Control) | 100 |

Data are presented as mean ± standard deviation (n=3).

Table 3: Effect of this compound on Apoptosis (Caspase-Glo® 3/7 Assay at 24h)

| This compound (µM) | Fold Change in Caspase-3/7 Activity |

| 0 (Control) | 1.0 |

| 1 | 1.2 ± 0.2 |

| 5 | 2.5 ± 0.4 |

| 10 | 4.8 ± 0.6 |

| 25 | 8.1 ± 0.9 |

| 50 | 12.5 ± 1.3 |

| 100 | 15.2 ± 1.8 |

Data are presented as mean ± standard deviation relative to the vehicle control (n=3).

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

As a nucleoside antibiotic, this compound may interfere with nucleic acid synthesis or function, leading to cellular stress and the activation of apoptotic pathways. A plausible mechanism involves the induction of DNA damage, which triggers a cascade of events culminating in cell death.

Caption: Proposed mechanism of this compound-induced apoptosis.

Disclaimer: These protocols and application notes are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. All work should be conducted in accordance with institutional safety guidelines.

References

- 1. Bagougeramines A and B, new nucleoside antibiotics produced by a strain of Bacillus circulans. I. Taxonomy of the producing organism and isolation and biological properties of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bagougeramines A and B, new nucleoside antibiotics produced by a strain of Bacillus circulans. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Developing Bagougeramine A Derivatives for Enhanced Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagougeramine A is a nucleoside antibiotic originally isolated from Bacillus circulans.[1] Its structure is characterized by a cytosine nucleoside core linked to a guanidino-D-alanine moiety and a spermidine tail, distinguishing it from the related compound gougerotin.[2] Initial studies have shown that this compound possesses a broad spectrum of antimicrobial activity.[1] The development of derivatives from natural product scaffolds like this compound is a well-established strategy in drug discovery. This approach aims to improve upon the parent molecule's therapeutic properties, such as enhancing potency and selectivity, optimizing pharmacokinetic parameters, and overcoming potential microbial resistance.

This document provides a comprehensive guide with detailed protocols for the rational design, synthesis, and biological evaluation of novel this compound derivatives.

Rationale for Derivative Development

The primary objectives for the chemical modification of this compound are:

-

Enhanced Potency: To lower the minimum inhibitory concentration (MIC) against target pathogens.

-

Broadened Antimicrobial Spectrum: To extend its activity against a wider range of clinically relevant bacteria, including multi-drug resistant strains.

-

Improved Safety Profile: To increase selectivity for microbial targets over mammalian cells, thereby reducing cytotoxicity.

-

Favorable Pharmacokinetics: To enhance the absorption, distribution, metabolism, and excretion (ADME) properties of the compound for better in vivo efficacy.

-

Structure-Activity Relationship (SAR) Elucidation: To systematically investigate how specific structural modifications influence biological activity, providing insights for future rational drug design.[3][4]

Proposed Sites for Chemical Modification

The complex structure of this compound offers several key locations for chemical modification to generate a diverse library of analogs. The diagram below highlights four primary regions for derivatization.

Caption: Potential sites for chemical modification on the this compound scaffold.

Data Presentation: Comparative Analysis of Derivatives

To effectively evaluate the performance of newly synthesized derivatives, all quantitative data should be organized in a clear, tabular format. This allows for direct comparison of their biological activities.

| Compound ID | Modification (Site and Nature) | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) | CC50 (HEK293 cells) (µM) | Selectivity Index (SI) = CC50 / MIC |

| BGA-Parent | (Wild-Type) | 16 | 8 | 45 | 5.6 (S. aureus) |

| BGA-D01 | R4: Spermidine → Cadaverine | 32 | 16 | >100 | >6.25 (S. aureus) |

| BGA-D02 | R3: Guanidino group → Amino group | 64 | 32 | >100 | >3.125 (S. aureus) |

| BGA-D03 | R1: Cytosine N4-acetylation | 8 | 4 | 60 | 15 (S. aureus) |

| BGA-D04 | R4: Terminal amine benzylation | 16 | 8 | 55 | 6.875 (S. aureus) |

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies in medicinal chemistry and microbiology.[5][6][7][8]

Protocol 1: General Synthesis of Amide Derivatives at the Polyamine Terminus (R4 Site)

This protocol outlines a standard procedure for acylating the terminal primary amine of the spermidine moiety, assuming a suitably protected this compound precursor is available.

Materials:

-

N-protected this compound precursor

-

Target carboxylic acid (R-COOH)

-

Peptide coupling agent (e.g., HATU, HOBt/EDC)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Deprotection reagent (e.g., Trifluoroacetic acid - TFA in Dichloromethane - DCM)

-

Solvents for workup and purification (Ethyl acetate, saturated NaHCO₃, brine)

-

Silica gel for column chromatography

Procedure:

-

Amide Coupling: a. In an inert atmosphere, dissolve the N-protected this compound precursor (1.0 eq) in anhydrous DMF. b. Add the selected carboxylic acid (1.2 eq), the coupling agent (1.2 eq), and DIPEA (3.0 eq). c. Stir the reaction mixture at room temperature for 6-18 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product via silica gel column chromatography to yield the protected derivative.

-

Deprotection: a. Dissolve the purified product in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-3 hours until the protecting groups are fully cleaved (monitor by TLC/LC-MS). c. Concentrate the solution in vacuo. Co-evaporate with toluene or methanol to remove residual TFA.

-

Final Purification and Characterization: a. Purify the final compound using reverse-phase High-Performance Liquid Chromatography (HPLC). b. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][8]

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains according to CLSI guidelines.

Materials:

-

Synthesized derivatives and control antibiotics (e.g., ciprofloxacin, vancomycin)

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Preparation: a. Prepare stock solutions of all test compounds in DMSO. b. In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve final concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculum Preparation: a. Culture bacteria to the mid-logarithmic phase. b. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: a. Add the prepared bacterial inoculum to all wells containing the test compounds. b. Include a positive control (bacteria in broth with DMSO) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: a. Visually inspect the plates for turbidity. b. The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT-Based)

This protocol evaluates the in vitro cytotoxicity of the derivatives against a human cell line to assess their therapeutic window.

Materials:

-

Human cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Plating: a. Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Exposure: a. Prepare serial dilutions of the test derivatives in cell culture medium. b. Replace the existing medium with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin). c. Incubate the cells for an additional 48 hours.

-

MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals. b. Carefully remove the medium and add the solubilizing agent to dissolve the formazan crystals.

-

Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle-treated control wells. c. Determine the CC50 value (the concentration at which 50% of cells are viable) by plotting the data in a dose-response curve.

Visualizing Workflows and Mechanisms

Derivative Development Workflow

The logical flow from initial design to lead compound identification can be visualized as follows.

Caption: Workflow for the development and evaluation of this compound derivatives.

Hypothesized Signaling Pathway

As a nucleoside antibiotic, this compound and its derivatives are hypothesized to interfere with protein synthesis, a mechanism common to this class of compounds.

Caption: Hypothetical mechanism: Inhibition of bacterial protein synthesis.

References

- 1. Bagougeramines A and B, new nucleoside antibiotics produced by a strain of Bacillus circulans. I. Taxonomy of the producing organism and isolation and biological properties of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bagougeramines A and B, new nucleoside antibiotics produced by a strain of Bacillus circulans. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Manzamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Bagougeramine A: Unraveling its Potential in Fungal Infection Models

Despite its discovery as a nucleoside antibiotic with broad antimicrobial activity, detailed experimental data on the specific use of Bagougeramine A in fungal infection models is not publicly available in recent scientific literature. Initial research from 1986 identified this compound and its counterpart, Bagougeramine B, as promising antimicrobial agents produced by the bacterium Bacillus circulans. However, subsequent in-depth studies focusing on their antifungal properties, including quantitative efficacy data, specific mechanisms of action against fungi, and protocols for in vitro and in vivo models, are conspicuously absent from the current body of scientific publications.

This lack of contemporary research prevents the creation of detailed application notes and protocols as requested. The foundational studies from the 1980s established the existence and general antimicrobial nature of Bagougeramines, but the specific focus on mycology appears to have been limited or not extensively published.

For researchers, scientists, and drug development professionals interested in exploring the antifungal potential of this compound, the path forward would necessitate foundational research to establish its efficacy and mechanism of action against various fungal pathogens. This would involve:

-

In Vitro Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a panel of clinically relevant fungi, such as Candida species, Aspergillus species, and Cryptococcus neoformans.

-

Mechanism of Action Studies: Investigating how this compound exerts its antifungal effects. This could involve studies on cell wall synthesis inhibition, membrane disruption, or interference with key cellular signaling pathways.

-

In Vivo Efficacy Studies: Once promising in vitro activity is established, evaluating the efficacy of this compound in established animal models of fungal infections. This would provide crucial data on its therapeutic potential in a living organism.

Without this fundamental data, the development of standardized protocols and application notes for the experimental use of this compound in fungal infection models remains speculative. The initial discovery of this compound suggests a potential that is yet to be fully explored within the field of medical mycology. Future research is required to bridge this knowledge gap and to determine if this compound holds promise as a future antifungal therapeutic.

Troubleshooting & Optimization

Optimizing reaction conditions for Bagougeramine A synthesis.

Welcome to the technical support center for the synthesis of Bagougeramine A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this complex nucleoside antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic bond formation in the synthesis of the this compound core?

The cornerstone of the this compound synthesis is the construction of the tetracyclic tetrahydro-β-carboline core. This is typically achieved through a Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of a tryptamine derivative with an appropriate aldehyde. In the context of this compound, this translates to the reaction between a protected tryptamine precursor and an aldehyde derived from a protected sugar moiety.

Q2: What are the most common challenges encountered in the Pictet-Spengler reaction for this compound synthesis?

Researchers may face several challenges during the Pictet-Spengler cyclization, including:

-

Low yields: This can be due to the steric hindrance of the sugar-derived aldehyde, decomposition of starting materials under acidic conditions, or competing side reactions.

-

Poor diastereoselectivity: The formation of the new stereocenter at C-1 of the β-carboline can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired isomer.

-

Side reactions: Acid-labile protecting groups on the sugar or the tryptamine moiety may be cleaved, leading to a complex mixture of products. Epimerization of the sugar anomeric center can also occur under acidic conditions.

Q3: Which protecting groups are recommended for the tryptamine and sugar moieties?

The choice of protecting groups is critical for a successful synthesis.

-

Tryptamine Indole Nitrogen (N-in): The indole nitrogen is nucleophilic and can react under acidic conditions. Common protecting groups to mitigate this include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups. The selection depends on the specific reaction conditions of subsequent steps. For strongly acidic Pictet-Spengler conditions, a more robust protecting group may be necessary.

-

Sugar Hydroxyl Groups: Acetyl (Ac) or benzyl (Bn) groups are commonly used to protect the hydroxyl groups of the sugar moiety. Benzyl groups are generally more stable to a wider range of conditions but require harsher methods for removal (e.g., hydrogenolysis). Acetyl groups are more labile and can be removed under milder basic conditions.

-

Tryptamine Amino Group: The primary amino group of tryptamine is typically protected with Boc or Cbz groups, which can be readily removed during the final stages of the synthesis.

Troubleshooting Guides

Problem 1: Low Yield in the Pictet-Spengler Reaction

| Potential Cause | Troubleshooting Strategy |

| Inadequate Acid Catalysis | The choice and concentration of the acid catalyst are crucial. A range of Brønsted and Lewis acids can be employed. If standard conditions (e.g., TFA in CH₂Cl₂) give low yields, consider screening other acids. |

| Decomposition of Starting Materials | The sugar-derived aldehyde or the tryptamine precursor may be sensitive to strong acids. Milder acidic conditions, such as using pyridinium p-toluenesulfonate (PPTS) or performing the reaction at lower temperatures, may improve the yield. |